4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole
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Overview
Description
“4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole” is a chemical compound . It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .
Synthesis Analysis
This compound can be synthesized from 4-Bromophenyl methyl sulfone . It can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Molecular Structure Analysis
The molecular formula of “this compound” is C7H7BrO2S . The SMILES string is CS(=O)(=O)c1ccc(Br)cc1 .Chemical Reactions Analysis
The compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Physical and Chemical Properties Analysis
The compound has a molecular weight of 235.10 . It has a melting point of 103-107 °C .Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Chohan & Shad (2011) discussed the synthesis of sulfonamide-derived compounds, including those related to 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole. These compounds were characterized and evaluated for antibacterial, antifungal, and cytotoxic activity, showing moderate to significant activity in these areas.
Fluorescent Molecular Probes
- Diwu et al. (1997) explored compounds similar to this compound as fluorescent solvatochromic dyes. Their research found these compounds to have strong solvent-dependent fluorescence, useful for developing sensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Spectroscopy of Heterocycles
- The study of 3,5-diarylisoxazoles undergoing reactions to yield 4-bromoisoxazoles was conducted by Yu et al. (2015). They provided insights into the chemical shifts and structure of compounds like this compound, contributing to the understanding of their spectroscopic properties (Yu et al., 2015).
Metalation and Electrophilic Quenching of Isoxazoles
- A research on the metalation and electrophilic quenching of isoxazoles, including those related to this compound, was conducted by Balasubramaniam et al. (1990). This study provided valuable information on the chemical reactions and transformations of such compounds (Balasubramaniam et al., 1990).
Synthesis of Related Compounds
- Kelly & Lang (1995) explored the synthesis of related compounds, including dimethyl sulfomycinamate, through steps that involve the chemistry of various heterocycles like this compound (Kelly & Lang, 1995).
Synthesis and Structure Characterization
- Hajib et al. (2019) conducted a study on the synthesis of compounds similar to this compound, providing insights into their structure through NMR spectroscopy and MS data (Hajib et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-8-12(9(2)17-14-8)7-18(15,16)11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWSVLZVOCIDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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